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Compound of Interest

2,6-Dimethoxypyridine-4-boronic
Compound Name:

acid
CAS No.: 1220188-37-3
Cat. No.: B3033847

Get Quote

Executive Summary

2,6-Dimethoxypyridine-4-boronic acid (CAS: 1220188-37-3) is a critical heterocyclic building
block employed primarily in the synthesis of complex pharmaceutical scaffolds. Unlike its more
common 3-isomer, the 4-boronic acid variant offers a unique substitution pattern that allows for
the introduction of the 2,6-dimethoxypyridine moiety—a pharmacophore often used to
modulate solubility and metabolic stability in kinase inhibitors and GPCR ligands.

This guide provides a comprehensive technical analysis of the commercial landscape, quality
control parameters, and optimized synthetic protocols for this compound. It addresses the
specific challenges associated with the stability of electron-rich pyridine boronic acids and
offers a self-validating workflow for their application in Suzuki-Miyaura cross-coupling reactions.

Chemical Profile & Identity
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Parameter Specification

IUPAC Name (2,6-Dimethoxypyridin-4-yl)boronic acid
CAS Number 1220188-37-3

Molecular Formula C7H10BNO4

Molecular Weight 182.97 g/mol

Appearance White to off-white solid

Soluble in DMSO, MeOH, DMF; sparingly

Solubilit
y soluble in water

N 2,6-Dimethoxypyridine (Protodeboronation),
Key Impurities ) ) )
Boroxine trimer (Anhydride)

Storage 2-8°C, Inert Atmosphere (Argon/Nitrogen)

Critical Distinction: Do not confuse with the regioisomer 2,6-Dimethoxypyridine-3-boronic acid
(CAS 221006-70-8). The 3-isomer is formed via ortho-lithiation directed by the methoxy group,
whereas the 4-isomer typically requires a halogen-metal exchange at the C4 position.

Commercial Sourcing Landscape

The supply chain for 2,6-Dimethoxypyridine-4-boronic acid is bifurcated into "Catalog Stock"
(Tier 1) and "Synthesis-on-Demand" (Tier 2). Due to the hydrolytic instability of the C-B bond in
electron-rich heterocycles, batch-to-batch variability is a significant risk.

Supplier Tiering Strategy

e Tier 1 (Global Distributors): Companies like BLD Pharm, Enamine, and Combi-Blocks often
maintain gram-scale stock. These suppliers typically provide H-NMR and HPLC data.

o Tier 2 (Boutique Synthesis): Firms like Matrix Scientific or Frontier Specialty Chemicals may
offer custom synthesis. Use these when multi-kilogram quantities are required, as fresh
synthesis minimizes protodeboronation degradation.

Sourcing Decision Matrix (DOT Visualization)

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b3033847/docs?utm_src=pdf-body#technical-guide-sourcing-and-utilizing-2-6-dimethoxypyridine-4-boronic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3033847?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

The following diagram outlines the logical decision process for selecting a supplier grade based

on project phase and chemistry requirements.
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Figure 1: Strategic sourcing workflow emphasizing the necessity of incoming QC for boronic

acids prone to degradation.

Quality Control & Validation Protocols

Trustworthiness in chemical sourcing relies on rigorous incoming inspection. For this specific
compound, the primary degradation pathway is protodeboronation, yielding 2,6-

dimethoxypyridine.

Analytical Validation
¢ 1H-NMR (DMSO-d6):

o Target Signal: Look for the singlet corresponding to the C3/C5 protons of the pyridine ring.
In the boronic acid, this signal is shifted downfield relative to the deboronated impurity.

o Impurity Signal: 2,6-Dimethoxypyridine shows a triplet at C4 and a doublet at C3/C5. If you
see a triplet at ~7.6 ppm (C4-H), significant degradation has occurred.

o Boroxine Check: Broad peaks often indicate boroxine (anhydride) formation. This is
chemically reversible and acceptable for Suzuki coupling but affects stoichiometry

calculations.

Impurity Profile

o 2,6-Dimethoxypyridine: Result of hydrolysis/protodeboronation. Action: If >5%, recrystallize.
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e 4-Bromo-2,6-dimethoxypyridine: Residual starting material. Action: Fatal for Suzuki coupling
(competes with electrophile). Reject batch if >0.5%.

Synthetic Utility: Optimized Suzuki-Miyaura Protocol

The electronic nature of the 2,6-dimethoxy substituents makes the C4 position electron-rich,
potentially slowing down transmetallation. However, the absence of ortho-substituents at C3/C5
minimizes steric hindrance.

Mechanism & Causality

o Base Selection: Strong bases (NaOH, KOtBu) promote rapid protodeboronation of
heterocyclic boronic acids. Weak bases (KsPOas, Cs2COs) are required to buffer the system.

o Catalyst Choice: Pd(dppf)Clz or Pd(PPhs)s are standard. For difficult couplings (e.g., with aryl
chlorides), switch to XPhos Pd G2 to facilitate oxidative addition on the partner and rapid
transmetallation.

Standard Operating Procedure (SOP)

Reagents:

Aryl Halide (1.0 equiv)

2,6-Dimethoxypyridine-4-boronic acid (1.2-1.5 equiv)

Catalyst: Pd(dppf)Cl=-DCM (0.05 equiv)

Base: K3sPOa (3.0 equiv, 2M aqueous solution)

Solvent: 1,4-Dioxane (degassed)

Workflow:

 Inerting: Charge reaction vessel with solid reagents. Evacuate and backfill with Argon (3x).
Reason: Oxygen promotes homocoupling and catalyst deactivation.

e Solvation: Add degassed 1,4-dioxane and agueous base.
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e Thermal Activation: Heat to 80—90°C. Note: Do not exceed 100°C to minimize thermal
deboronation.

e Monitoring: Monitor via LCMS. The boronic acid spot will disappear; check for the
appearance of the deboronated byproduct (MW 139) to assess efficiency.

Reaction Pathway Diagram (DOT)
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Figure 2: Catalytic cycle highlighting the critical activation step where base selection influences
the competition between transmetallation and protodeboronation.

Handling and Stability

e Hygroscopicity: The methoxy groups increase electron density, making the boron center less
Lewis acidic than electron-deficient pyridines, but the compound is still prone to hydration.

e Storage: Store at -20°C for long-term storage. If stored at room temperature, re-analyze
purity every 30 days.

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b3033847/docs?utm_src=pdf-body-img#technical-guide-sourcing-and-utilizing-2-6-dimethoxypyridine-4-boronic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3033847?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Safety: While not acutely toxic, handle as a potential irritant. Avoid contact with strong
oxidizing agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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Contact our Ph.D. Support Team for a compatibility check
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